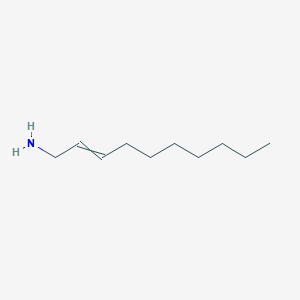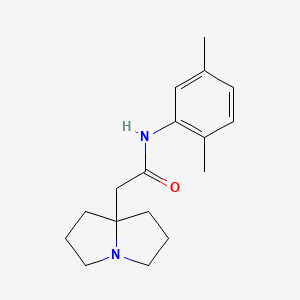![molecular formula C17H20N2O3 B14394890 N'-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea CAS No. 88465-64-9](/img/structure/B14394890.png)
N'-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(benzyloxy)benzyl chloride with N-methoxy-N-methylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of N’-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N’-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the methoxy and methylurea groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Benzyloxyphenyl)glycinamide: Shares the benzyloxyphenyl moiety but differs in the amide linkage.
4-(Benzyloxy)phenol: Contains the benzyloxy group but lacks the methoxy and methylurea groups.
Benzaldehyde, 3-methoxy-4-(phenylmethoxy): Similar benzyloxy and methoxy groups but different overall structure.
Uniqueness
N’-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
88465-64-9 |
|---|---|
Molecular Formula |
C17H20N2O3 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
1-methoxy-1-methyl-3-[4-(phenylmethoxymethyl)phenyl]urea |
InChI |
InChI=1S/C17H20N2O3/c1-19(21-2)17(20)18-16-10-8-15(9-11-16)13-22-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,18,20) |
InChI Key |
IQHIGIRSULICDT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1=CC=C(C=C1)COCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


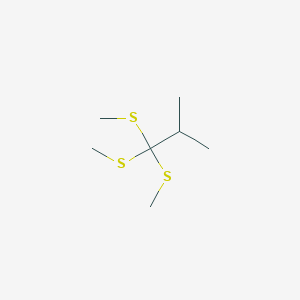

![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)
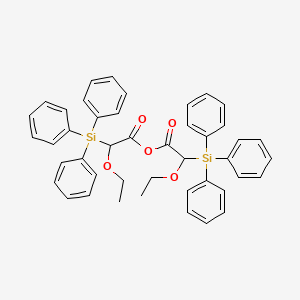
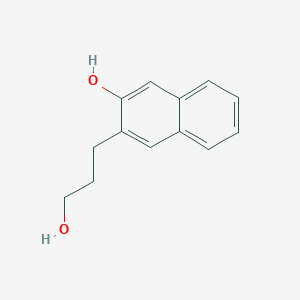
![(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid](/img/structure/B14394828.png)
![Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-](/img/structure/B14394829.png)
![(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14394832.png)
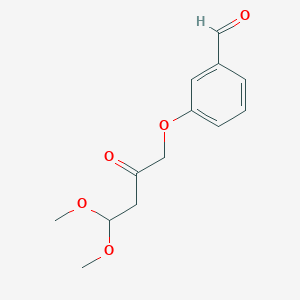
![2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene](/img/structure/B14394845.png)

![2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole](/img/structure/B14394865.png)
